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Compound of Interest

Compound Name: BAY 1003803

CAS No.: 1152781-51-5

Cat. No.: B15144598

Get Quote

Topic: Efficacy of BAY 1003803 and Related Anti-Inflammatory Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes provide generalized protocols. Researchers should

optimize these protocols for their specific cell types and experimental conditions.

Introduction: Understanding BAY 1003803
BAY 1003803 is a non-steroidal glucocorticoid receptor (GR) agonist.[1] It is designed for the

topical treatment of inflammatory skin conditions such as psoriasis or severe atopic dermatitis.

Its mechanism of action involves binding to the glucocorticoid receptor, which then modulates

the expression of genes involved in inflammation.

Glucocorticoids primarily exert their anti-inflammatory effects through two main pathways:

Transrepression: The activated GR monomer interacts with and inhibits pro-inflammatory

transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This

is considered the primary mechanism for their anti-inflammatory effects.
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Transactivation: The activated GR dimer binds to Glucocorticoid Response Elements (GREs)

in the promoter regions of genes, leading to the increased expression of anti-inflammatory

proteins and also proteins associated with metabolic side effects.

Selective Glucocorticoid Receptor Agonists (SEGRAs) like BAY 1003803 are developed to

preferentially induce transrepression over transactivation, aiming for a better safety profile with

reduced side effects. The following cell-based assays are designed to evaluate the efficacy of

BAY 1003803 and other GR agonists by measuring their ability to engage the GR, inhibit

inflammatory signaling, and modulate immune cell responses.

Glucocorticoid Receptor Signaling Pathway
The diagram below illustrates the generalized signaling pathway for glucocorticoid receptor

agonists.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 16 Tech Support

https://www.benchchem.com/product/b15144598/docs?utm_src=pdf-body#application-notes-and-protocols-for-cell-based-assay-methods
https://www.benchchem.com/product/b15144598/docs?utm_src=pdf-body#application-notes-and-protocols-for-cell-based-assay-methods
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144598?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytoplasm

Nucleus

BAY 1003803
(Glucocorticoid)

Inactive GR Complex
(GR + Chaperones)

Binds

Active GR Monomer

Activation &
Chaperone Dissociation

Active GR Dimer

Dimerization

cluster_nucleus

Translocation

Active GR Monomer

NF-κB/IκB Complex

Active NF-κB IκB

Translocation

Active NF-κB

Inflammatory Stimulus
(e.g., TNF-α, IL-1β)

Induces IκB
Degradation

Glucocorticoid
Response Element (GRE)

Binds (Transactivation)

Anti-inflammatory &
Metabolic Gene Expression

κB Site

Pro-inflammatory
Gene Repression

Inhibition of Transcription

Inhibits (Transrepression)

Binds

Click to download full resolution via product page

Caption: Glucocorticoid Receptor (GR) signaling pathway.
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Data Presentation: Efficacy of Glucocorticoid
Receptor Agonists
The following tables summarize representative quantitative data for the efficacy of

glucocorticoid receptor agonists in various cell-based assays. Note: Specific data for BAY
1003803 is not publicly available. Data for the well-characterized glucocorticoid,

Dexamethasone, is provided for illustrative purposes.

Table 1: Inhibition of NF-κB Activity by Dexamethasone

Cell Line Assay Type Parameter
Dexamethason
e IC₅₀ (M)

Reference

A549
3xκB Reporter
Assay

Inhibition of
Reporter
Activity

0.5 x 10⁻⁹ [2]

| THP-1 (macrophages) | NF-κB Luciferase Reporter | Inhibition of Reporter Activity | ~1 x 10⁻⁸

|[3] |

Table 2: Inhibition of Cytokine Release by Dexamethasone

Cell Type
Cytokine
Measured

Parameter
Dexamethason
e EC₅₀ (M)

Reference

A549 GM-CSF
Inhibition of
Release

2.2 x 10⁻⁹ [2]

| PBMC | IL-6, IL-10 | Inhibition of Release | < 10⁻⁸ |[4] |

Table 3: Glucocorticoid Receptor Activation by Dexamethasone

Cell Line Assay Type Parameter
Dexamethason
e EC₅₀ (M)

Reference
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| tGFP-hGR HEK293 | Nuclear Translocation | Translocation to Nucleus | 6 x 10⁻¹⁰ | |

Table 4: Inhibition of T-Cell Proliferation by Dexamethasone

Cell Type Stimulation Parameter
Dexamethason
e IC₅₀ (M)

Reference

| PBMC | Concanavalin A | Inhibition of Proliferation | < 10⁻⁶ (Sensitive Subjects) |[4] |

Experimental Protocols
Glucocorticoid Receptor (GR) Nuclear Translocation
Assay
This assay visually confirms that BAY 1003803 can activate the GR, causing it to translocate

from the cytoplasm to the nucleus.

Workflow Diagram:

GR Nuclear Translocation Assay Workflow

Seed U2OS cells expressing
EGFP-GR in 96-well plate Incubate overnight

Treat cells with BAY 1003803
(dose-response) and controls

(e.g., Dexamethasone)
Incubate for 1-2 hours Fix cells and stain nuclei

with Hoechst dye
Acquire images using

High Content Imaging System
Quantify EGFP-GR intensity

in cytoplasm vs. nucleus
Determine EC₅₀ for

nuclear translocation

Click to download full resolution via product page

Caption: Workflow for GR Nuclear Translocation Assay.

Methodology:

Cell Line: U2OS cells stably expressing human GR fused to Green Fluorescent Protein

(EGFP-GR).

Materials:
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EGFP-GR expressing U2OS cells

96-well imaging plates (black, clear bottom)

Cell culture medium (e.g., DMEM with 10% FBS)

BAY 1003803 and Dexamethasone (positive control)

Paraformaldehyde (PFA) for fixing

Hoechst 33342 stain for nuclei

Phosphate-Buffered Saline (PBS)

High Content Imaging System

Procedure:

Cell Seeding: Seed EGFP-GR U2OS cells into a 96-well imaging plate at a density that

will result in a 70-80% confluent monolayer the next day.

Incubation: Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

Compound Preparation: Prepare a serial dilution of BAY 1003803. Also, prepare dilutions

of Dexamethasone as a positive control and a vehicle control (e.g., 0.1% DMSO).

Treatment: Remove the culture medium and add the medium containing the test

compounds and controls to the respective wells.

Incubation: Incubate the plate for 1-2 hours at 37°C.

Fixing and Staining:

Gently wash the cells with PBS.

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

Wash twice with PBS.
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Stain the nuclei by incubating with Hoechst 33342 in PBS for 10 minutes.

Wash twice with PBS.

Imaging: Acquire images using a High Content Imaging system, capturing both the GFP

(GR) and Hoechst (nucleus) channels.

Data Analysis: Use image analysis software to quantify the average fluorescence intensity

of EGFP-GR in the nucleus versus the cytoplasm. Calculate the ratio or difference

between nuclear and cytoplasmic intensity. Plot the dose-response curve and calculate the

EC₅₀ value, which is the concentration that produces 50% of the maximal translocation

effect.

NF-κB Inhibition Reporter Assay
This assay measures the ability of BAY 1003803 to inhibit the activity of the pro-inflammatory

transcription factor NF-κB.

Workflow Diagram:

NF-κB Inhibition Reporter Assay Workflow

Seed HEK293 cells with
NF-κB luciferase reporter

in 96-well plate
Incubate overnight

Pre-treat cells with
BAY 1003803 (dose-response)

for 1 hour

Stimulate NF-κB activation
with TNF-α or IL-1β Incubate for 6-8 hours Lyse cells and add

luciferin substrate
Measure luminescence

on a plate reader
Calculate % inhibition
and determine IC₅₀

Click to download full resolution via product page

Caption: Workflow for NF-κB Inhibition Reporter Assay.

Methodology:

Cell Line: HEK293 or HeLa cells stably transfected with a luciferase reporter gene under the

control of an NF-κB response element.

Materials:
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NF-κB reporter cell line

96-well plates (white, solid bottom for luminescence)

Cell culture medium

BAY 1003803 and Dexamethasone

Inflammatory stimulus (e.g., TNF-α at 10 ng/mL or IL-1β)

Luciferase assay reagent (e.g., Bright-Glo™)

Luminometer

Procedure:

Cell Seeding: Seed the NF-κB reporter cells in a 96-well white plate and allow them to

attach overnight.

Pre-treatment: Treat the cells with a serial dilution of BAY 1003803 or controls for 1 hour

prior to stimulation. Include wells for "no stimulus" and "stimulus only" controls.

Stimulation: Add the inflammatory stimulus (e.g., TNF-α) to all wells except the "no

stimulus" control.

Incubation: Incubate the plate for 6-8 hours at 37°C to allow for luciferase expression.

Lysis and Detection:

Equilibrate the plate and luciferase reagent to room temperature.

Add the luciferase assay reagent to each well, which lyses the cells and provides the

substrate for the luciferase enzyme.

Incubate for 5-10 minutes to stabilize the luminescent signal.

Measurement: Read the luminescence on a plate reader.

Data Analysis:
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Normalize the data by setting the "stimulus only" control to 100% activity and the "no

stimulus" control to 0%.

Calculate the percentage inhibition for each concentration of BAY 1003803.

Plot the dose-response curve and determine the IC₅₀ value, the concentration that

causes 50% inhibition of NF-κB activity.

Cytokine Release Assay
This assay quantifies the ability of BAY 1003803 to suppress the production and release of pro-

inflammatory cytokines from immune cells.

Workflow Diagram:

Cytokine Release Assay Workflow

Isolate PBMCs from
healthy donor blood

Seed PBMCs in a
96-well plate

Pre-treat cells with
BAY 1003803 (dose-response)

Stimulate cytokine release
with LPS or anti-CD3/CD28 Incubate for 24-48 hours Collect cell culture

supernatant

Quantify cytokine levels
(e.g., IL-6, TNF-α, IFN-γ)

using ELISA or CBA

Calculate % inhibition
and determine IC₅₀

Click to download full resolution via product page

Caption: Workflow for Cytokine Release Assay.

Methodology:

Cell Type: Human Peripheral Blood Mononuclear Cells (PBMCs) or a specific immune cell

line (e.g., THP-1).

Materials:

PBMCs isolated via Ficoll-Paque density gradient

RPMI-1640 medium with 10% FBS
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96-well cell culture plates

BAY 1003803 and Dexamethasone

Stimulant (e.g., Lipopolysaccharide (LPS) for monocytes; anti-CD3/CD28 antibodies for T-

cells)

ELISA kits or Cytometric Bead Array (CBA) for specific cytokines (e.g., IL-6, TNF-α, IFN-γ)

Plate reader or flow cytometer

Procedure:

Cell Preparation: Isolate PBMCs from fresh human blood. Resuspend cells in culture

medium at a desired concentration (e.g., 1 x 10⁶ cells/mL).

Seeding: Add the cell suspension to the wells of a 96-well plate.

Treatment: Add serial dilutions of BAY 1003803 and controls to the cells.

Stimulation: Add the appropriate stimulant to induce cytokine production.

Incubation: Culture the cells for 24 to 48 hours at 37°C.

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the

supernatant.

Cytokine Quantification: Measure the concentration of the desired cytokines in the

supernatant using a multiplex method like CBA or individual ELISAs, following the

manufacturer's instructions.

Data Analysis: Calculate the percentage inhibition of cytokine release for each

concentration of the test compound compared to the stimulated control. Determine the

IC₅₀ for the inhibition of each cytokine.

T-Cell Proliferation Assay
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This assay assesses the immunosuppressive activity of BAY 1003803 by measuring its effect

on the proliferation of activated T-cells.

Workflow Diagram:

T-Cell Proliferation Assay Workflow

Isolate PBMCs and label
with proliferation dye

(e.g., CFSE)

Seed labeled cells
in a 96-well plate

Add BAY 1003803
(dose-response)

Stimulate T-cell proliferation
with anti-CD3/CD28 or PHA Incubate for 3-5 days Analyze dye dilution by

flow cytometry
Calculate % inhibition

of proliferation and IC₅₀

Click to download full resolution via product page

Caption: Workflow for T-Cell Proliferation Assay.

Methodology:

Cell Type: Human PBMCs.

Materials:

PBMCs

Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)

RPMI-1640 medium with 10% FBS

96-well U-bottom plates

BAY 1003803 and Dexamethasone

T-cell mitogen (e.g., Phytohaemagglutinin (PHA) or anti-CD3/CD28 beads)

Flow cytometer

Procedure:
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Cell Labeling: Isolate PBMCs and label them with CFSE dye according to the

manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between

daughter cells upon cell division, leading to a halving of fluorescence intensity with each

generation.

Seeding: Plate the CFSE-labeled cells in a 96-well plate.

Treatment: Add serial dilutions of BAY 1003803 and controls.

Stimulation: Add a T-cell mitogen to stimulate proliferation. Include unstimulated and

stimulated controls.

Incubation: Culture for 3 to 5 days to allow for several rounds of cell division.

Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, measuring the

fluorescence intensity of the CFSE dye in the T-cell population (e.g., gated on CD3+ cells).

Data Analysis: Proliferating cells will show successive peaks with reduced fluorescence

intensity. Quantify the percentage of cells that have divided. Calculate the percentage

inhibition of proliferation for each compound concentration relative to the stimulated

control. Determine the IC₅₀ value.

Addendum: Cell-Based Assays for ATR Inhibitors
For researchers interested in the Ataxia Telangiectasia and Rad3-related (ATR) kinase

pathway, which is distinct from the glucocorticoid receptor pathway, the following assays are

relevant for evaluating the efficacy of ATR inhibitors. ATR is a critical regulator of the DNA

damage response (DDR), and its inhibition is a therapeutic strategy in oncology.

ATR Signaling Pathway in Response to Replication
Stress
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ATR Signaling Pathway
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Caption: Simplified ATR signaling pathway.

Data Presentation: Efficacy of Representative ATR
Inhibitors
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Table 5: Cell Viability (IC₅₀) of Representative ATR Inhibitors

Cell Line Cancer Type ATR Inhibitor IC₅₀ (µM) Reference

HCT116
Colon
Carcinoma

AZD6738 ≥1 [2]

| HT29 | Colorectal Adenocarcinoma | AZD6738 | ≥1 |[2] |

Table 6: Pharmacodynamic Marker Modulation by ATR Inhibitor (VE-822)

Cell Line Treatment Parameter Outcome Reference

Liposarcoma
Cells

Doxorubicin +
VE-822

p-Chk1
(Ser345)

Significant
decrease

[2]

| Liposarcoma Cells | Doxorubicin + VE-822 | γH2AX Foci | Significant increase |[2] |

Key Experimental Protocols for ATR Inhibitors
Cell Viability Assay (e.g., CellTiter-Glo®): Measures the cytotoxic or cytostatic effects of the

ATR inhibitor. Cells are seeded in 96-well plates, treated with a dose range of the inhibitor,

and incubated for 72-120 hours. Cell viability is measured via a luminescent readout that

quantifies ATP levels. IC₅₀ values are calculated.

Western Blot for Phospho-Chk1 (p-Chk1): Confirms on-target activity by measuring the

phosphorylation of ATR's primary downstream target, Chk1. Cells are treated with a DNA

damaging agent (e.g., hydroxyurea) to activate the ATR pathway, with or without the ATR

inhibitor. Cell lysates are then analyzed by Western blot using antibodies specific for p-Chk1

(Ser345) and total Chk1. A potent ATR inhibitor will reduce the p-Chk1 signal.

Immunofluorescence for γH2AX Foci: Assesses the induction of DNA double-strand breaks,

a consequence of ATR inhibition leading to replication fork collapse. Cells are grown on

coverslips, treated with the ATR inhibitor (often in combination with a replication stress-

inducing agent), and then fixed, permeabilized, and stained with an antibody against γH2AX.
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The formation of distinct nuclear foci is visualized and quantified using a fluorescence

microscope. An increase in γH2AX foci indicates an accumulation of DNA damage.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Phone: (601) 213-4426
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